6-bromo-2-phenyl-N~4~-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide
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Overview
Description
6-bromo-2-phenyl-N~4~-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a phenyl group, and a quinolinecarboxamide moiety. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of 6-bromo-2-phenyl-N~4~-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Bromination: Introduction of the bromine atom into the phenyl ring.
Formation of the Quinoline Ring: Cyclization reactions to form the quinoline ring structure.
Amidation: Introduction of the carboxamide group through amidation reactions.
Furanylmethyl Substitution: Attachment of the tetrahydro-2-furanylmethyl group to the nitrogen atom.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
6-bromo-2-phenyl-N~4~-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-bromo-2-phenyl-N~4~-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-bromo-2-phenyl-N~4~-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
6-bromo-2-phenyl-N~4~-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide can be compared with other similar compounds, such as:
6-Bromo-2-phenyl-N-(tetrahydro-2-furanylmethyl)imidazo[1,2-a]pyridin-3-amine: This compound has a similar structure but includes an imidazo[1,2-a]pyridine ring instead of a quinoline ring.
6-Bromo-2-phenyl-N-(tetrahydro-2-furanylmethyl)quinoline-4-carboxamide: This compound is closely related but lacks the tetrahydro-2-furanylmethyl group.
Properties
Molecular Formula |
C21H19BrN2O2 |
---|---|
Molecular Weight |
411.3g/mol |
IUPAC Name |
6-bromo-N-(oxolan-2-ylmethyl)-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C21H19BrN2O2/c22-15-8-9-19-17(11-15)18(21(25)23-13-16-7-4-10-26-16)12-20(24-19)14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,16H,4,7,10,13H2,(H,23,25) |
InChI Key |
YKPOBBDQAXVEDM-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC=C4 |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
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